

4-Methylcyclohexanone: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Methylcyclohexanone**

Cat. No.: **B1143403**

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CAS Number: 589-92-4

This technical guide provides an in-depth overview of **4-Methylcyclohexanone**, a crucial organic intermediate in various chemical syntheses, particularly in the pharmaceutical and flavor industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis protocols, and applications.

Core Properties of 4-Methylcyclohexanone

4-Methylcyclohexanone, also known as tetrahydro-p-cresol, is a cyclic ketone.^[1] It is a colorless to slightly yellow liquid with a musty, animal-like odor.^{[2][3]} Its unique molecular structure makes it a versatile building block in organic synthesis.^{[4][5]}

Physicochemical Data

The quantitative properties of **4-Methylcyclohexanone** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	589-92-4	[1] [2] [3] [6] [7]
Molecular Formula	C ₇ H ₁₂ O	[1] [2] [8]
Molecular Weight	112.17 g/mol	[1] [2] [3] [7] [9]
Appearance	Clear colorless to slightly yellow liquid	[2] [10]
Odor	Musty, animal-like	[2] [3]
Boiling Point	169-171 °C (at 760 mmHg)	[2] [3] [7] [9] [11]
Melting Point	-41 °C to -40.6 °C	[2] [9]
Density	0.914 g/mL at 25 °C	[2] [3] [7] [11]
Refractive Index (n _{20/D})	1.4443	[2] [3] [7]
Flash Point	40.56 °C (105 °F)	[2] [6]
Water Solubility	Not miscible in water	[2] [9]
LogP	1.33 - 1.38	[2] [9]

Synthesis and Experimental Protocols

4-Methylcyclohexanone is primarily synthesized through the oxidation of 4-methylcyclohexanol. Several methods exist, with variations in oxidizing agents and catalysts to optimize yield and minimize environmental impact. Below are detailed methodologies for two common synthesis routes.

Oxidation of 4-Methylcyclohexanol using TEMPO Catalyst

This method utilizes (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) as a catalyst for the oxidation of 4-methylcyclohexanol.

Methodology:

- To a 500mL autoclave, add 11.4g of 4-methylcyclohexanol and dissolve it in 200mL of perfluorodecalin.[2]
- Add 0.16g of TEMPO catalyst, 1mL of a 20 wt% hydrochloric acid solution, and 0.07g of sodium nitrate to the mixture.[2]
- Pressurize the autoclave with oxygen to 1 MPa and maintain this pressure.[2]
- Stir the reaction mixture at 45°C for 30 minutes.[2]
- After the reaction is complete, wash the mixture with water and separate the organic phase. [2]
- Dry the organic phase overnight with anhydrous sodium sulfate.[2]
- Distill the mixture to remove the organic solvent, yielding **4-Methylcyclohexanone** as a colorless liquid. This method reports a yield of 98.1%. [2]

Synthesis from 1-Methoxy-4-methyl-6-bromocyclohexane

This alternative synthesis route avoids the use of sodium hypochlorite, which can produce corrosive and hazardous byproducts.[6][9]

Methodology:

- In a reaction vessel, combine 3 moles of 1-methoxy-4-methyl-6-bromocyclohexane with 900mL of a 20% aqueous sulfolane solution.[6][9]
- Adjust the solution's temperature to 10°C.[6][9]
- Add a 10% oxalic acid solution to adjust the pH of the mixture to 5.[6][9]
- Introduce 6 moles of potassium peroxodisulfate to the reaction vessel and allow the reaction to proceed for 90 minutes.[6][9]
- Following the initial reaction, increase the temperature to 20°C.[9]

- Add a potassium chloride solution and phenylmercuric acetate, and continue the reaction for an additional period.[6]
- Allow the solution to separate into layers and isolate the oil layer.[6][9]
- Wash the oil layer first with a sodium nitrate solution and then with a hexanoic acid solution. [6]
- Perform recrystallization in a cyclohexanone solution, followed by dehydration with a suitable agent to obtain the final **4-Methylcyclohexanone** product.[6]

Applications in Pharmaceutical Development

4-Methylcyclohexanone is a vital intermediate in the synthesis of several pharmaceutical agents.[4][12] Its reactivity and structure make it an essential building block for complex molecules.[5]

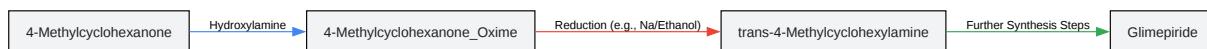
Intermediate for Antineoplastic Agents

This ketone serves as a precursor in the synthesis of nitrosoureas, a class of chemotherapy drugs used to treat various cancers. Notably, it is an intermediate in the production of Lomustine (CCNU), which is used in the treatment of brain tumors and Hodgkin's lymphoma. [13] It is also an intermediate in the synthesis of methyl nitrosourea, a compound with applications in biochemical and cytotoxic research.[5]

Role in Antidiabetic Drug Synthesis

4-Methylcyclohexanone is a key starting material in the synthesis of Glimepiride, an oral medication used to treat type 2 diabetes mellitus.[11] In this multi-step synthesis, **4-Methylcyclohexanone** is first converted to **4-methylcyclohexanone** oxime, which is then reduced to trans-4-methylcyclohexylamine. This amine is a crucial intermediate that is further processed to produce Glimepiride.[1][11]

Below is a diagram illustrating the initial steps in the synthesis pathway of Glimepiride, starting from **4-Methylcyclohexanone**.



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Synthesis of Glimepiride Precursor

Safety and Handling

4-Methylcyclohexanone is a flammable liquid and vapor and is harmful if swallowed.[14] It is crucial to handle this chemical in a well-ventilated area and away from sources of ignition.[15] [16] Personal protective equipment, including gloves, and eye and face protection, should be worn. Store in a tightly closed container in a cool, dry place.[15] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[14]

This guide provides a foundational understanding of **4-Methylcyclohexanone** for research and development purposes. For more detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

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